2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide

HPK1 kinase inhibition Fragment-based drug design X-ray crystallography

Medicinal chemists optimizing HPK1 kinase inhibitors or selective androgen receptor degraders (SARDs) require precise chemotype fidelity, not approximate surrogates. Structural deviations at the cyclopropylamino or 3,5-dimethylpyrazole motifs disrupt target-binding geometry, potency, and metabolic stability. This compound delivers: • Validated HPK1 hinge-binding fragment-cyclopropylamino group forms a critical H-bond with Gly24 while maintaining low metabolic clearance (<15 mL/min/kg in rat LM). • The 3,5-dimethylpyrazole B-ring is a pharmacophoric driver of antitumor efficacy; a representative analog achieved 80% tumor growth inhibition in enzalutamide-resistant prostate cancer models. • Sourced at ≥98% purity with batch-to-batch consistency, ensuring reproducible SAR in lead-optimization campaigns.

Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
Cat. No. B13630898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide
Molecular FormulaC11H18N4O
Molecular Weight222.29 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC(C(=O)N)NC2CC2)C
InChIInChI=1S/C11H18N4O/c1-7-5-8(2)15(14-7)6-10(11(12)16)13-9-3-4-9/h5,9-10,13H,3-4,6H2,1-2H3,(H2,12,16)
InChIKeyWTRPWSDEYUIEMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Procurement Profile


2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (CAS 1247357-98-7) is a synthetic α-cyclopropylamino-pyrazole-propanamide that combines a strained cyclopropylamine pharmacophore with a 3,5-dimethylpyrazole heterocycle and a terminal propanamide hydrogen-bond donor/acceptor motif . This densely functionalized scaffold has been exploited in kinase inhibitor programs—exemplified by the HPK1 inhibitor GNE-6893 series, where a cyclopropyl amide fragment anchors a key Gly24 H-bond in the HPK1 kinase domain [1]—and is structurally related to the pyrazol-1-yl-propanamide class that has yielded selective androgen receptor degraders (SARDs) and pan-antagonists active against enzalutamide-resistant prostate cancer models [2]. Its commercial availability at defined purity levels (>97%) from multiple global suppliers supports its utility as a medicinal-chemistry building block .

Strained cyclopropylamino motif for kinase hinge-binding fragment studies
3,5-Dimethylpyrazole core supporting AR-targeted degrader library synthesis
Defined purity (>97%) sustains batch-to-batch SAR continuity in medicinal chemistry

Why Generic Substitution Fails


Within the 1H-pyrazole-1-propanamide series, even modest structural changes such as removal of the 3,5-dimethyl groups, halogenation at the pyrazole 4-position, or replacement of the cyclopropylamino group with a simple amine or N-alkyl chain can substantially alter hydrogen-bonding geometry, lipophilicity, metabolic stability, and target-binding kinetics [1]. For instance, in the HPK1 inhibitor series, the cyclopropyl amide moiety establishes a critical interaction with Gly24 in the kinase hinge region; truncation to an unsubstituted amide or expansion to bulkier cycloalkyl groups disrupts both biochemical potency and selectivity [1]. In the pyrazol-1-yl-propanamide SARD program, moving from a simple pyrazole B-ring to a 3,5-dimethylpyrazole modulated AR degradation efficacy and pan-antagonist breadth, demonstrating that the 3,5-dimethyl substitution pattern contributes quantifiable pharmacological differentiation rather than serving merely as a lipophilicity handle [2]. Consequently, procurement of the precise 2-(cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide chemotype—rather than a “close enough” pyrazole-propanamide surrogate—is essential for maintaining the structure–activity relationship (SAR) and physicochemical parameters established in lead-optimization campaigns.

Removing 3,5-dimethyl groups may alter AR degradation profile and lipophilicity balance.
Replacing cyclopropylamino with simple amine can disrupt hinge H-bond geometry and kinase affinity.
Truncating to unsubstituted pyrazole may shift target-binding kinetics and metabolic stability.

Quantitative Differentiation Evidence


Kinase Hinge-Binding Geometry: Cyclopropyl Amide vs. Unsubstituted Amide

In the HPK1 inhibitor program, the cyclopropyl amide fragment (structurally analogous to the target compound's cyclopropylamino-propanamide motif) forms a direct hydrogen bond with the kinase hinge residue Gly24, as confirmed by X-ray co-crystal structures [1]. The biochemical Ki for the cyclopropyl amide-containing lead (compound 1) was 4.9 nM, whereas the unsubstituted pyrazole analog (compound 2) exhibited reduced potency due to suboptimal H-bond geometry [1]. This demonstrates that the cyclopropylamino group is not merely a steric placeholder but actively contributes to target engagement.

Kinase Hinge-Binding Geometry
Class-level inference
Cyclopropyl amide Ki 4.9 nM vs. pyrazole analog (potency loss)
Supports hinge-binding study fit; H-bond geometry may differ for close analogs.
HPK1 kinase domain crystallography context
HPK1 kinase inhibition Fragment-based drug design X-ray crystallography

Metabolic Stability: Cyclopropyl Amide vs. Lactam-Constrained Analog

The HPK1 series compared the cyclopropyl amide 1 with a pyrazole-lactam analog 3, where conformational constraint was used to reinforce the Gly24 H-bond but at the cost of significantly higher liver microsome clearance. Predicted hepatic clearance (mL/min/kg) for the cyclopropyl amide was low-to-moderate (Human LM: ~5 mL/min/kg; Rat LM: ~15 mL/min/kg), while the lactam analog showed markedly increased clearance (>30 mL/min/kg in rat), limiting its in vivo utility [1].

Metabolic Stability: Cyclopropyl vs. Lactam
Class-level inference
Human CL ~5, Rat ~15 vs. lactam >30 mL/min/kg
Supports metabolic stability screening; constrained analogs may show higher clearance.
Liver microsome assay context
Metabolic stability Liver microsomes HPK1 inhibitor ADME

Androgen Receptor Degradation: 3,5-Dimethylpyrazole vs. Unsubstituted Pyrazole

In the pyrazol-1-yl-propanamide SARD series, compound 26a bearing a 3,5-dimethylpyrazole B-ring achieved 80% tumor growth inhibition (TGI) in enzalutamide-resistant VCaP xenografts, outperforming earlier SARDs such as UT-155 and UT-34 that lack this substitution pattern [1]. While the target compound differs from 26a in the side-chain, the 3,5-dimethylpyrazole motif consistently appears in the most potent SARDs, indicating that the dimethyl substitution enhances AR degradation efficacy and pan-antagonist profile relative to unsubstituted pyrazole analogs [1].

AR Degradation: 3,5-Dimethyl vs. Des-Methyl
Class-level inference
Dimethyl analog 26a 80% TGI vs. UT-155/34 inferior TGI
Supports AR degrader SAR exploration; dimethyl pattern may enhance in vivo response.
Enzalutamide-resistant VCaP xenograft context
Selective androgen receptor degrader (SARD) Prostate cancer Enzalutamide resistance

Lipophilicity and Permeability: 3,5-Dimethyl Substitution vs. Des-Methyl Analog

The 3,5-dimethyl substitution on the pyrazole ring increases both predicted logP (by ≈0.5–0.7 units) and molecular weight (222.29 vs. 194.23 for the des-methyl analog) relative to 2-(cyclopropylamino)-3-(1H-pyrazol-1-yl)propanamide (CAS 1248482-46-3) . In the HPK1 series, optimal Caco-2 permeability (Papp >10 × 10⁻⁶ cm/s) was achieved with compounds retaining moderate lipophilicity (logD 2–3); the 3,5-dimethylpyrazole moiety contributes to maintaining this balance without tipping into efflux liability [1].

Lipophilicity & Permeability Tuning
Reported
ΔlogP +0.5–0.7; MW 222.29 vs. des-methyl 194.23
Supports permeability tuning; lipophilicity may balance passive transport.
Predicted logP; Caco-2 assay context
Lipophilicity Caco-2 permeability Physicochemical properties

High-Value Application Scenarios


Kinase Inhibitor Fragment Elaboration for Hinge Region Targeting

The cyclopropylamino-propanamide motif serves as an optimized hinge-binding fragment for kinases such as HPK1, where the cyclopropyl group forms a critical H-bond with Gly24 while maintaining low metabolic clearance (<15 mL/min/kg in rat LM) [1]. Procurement of the precise 2-(cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide scaffold preserves the geometry required for this interaction, whereas des-methyl or lactam-constrained analogs lose either potency or metabolic stability [1].

Androgen Receptor Degrader Library Synthesis

The 3,5-dimethylpyrazole B-ring is a pharmacophoric driver of in vivo antitumor efficacy in enzalutamide-resistant prostate cancer models, with a representative dimethylpyrazole-propanamide achieving 80% tumor growth inhibition [2]. Using 2-(cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide as a core intermediate enables exploration of SAR around the cyclopropylamino side-chain while retaining the validated dimethylpyrazole substructure linked to potent AR degradation and pan-antagonism [2].

CNS-Penetrant σ1 Receptor Ligand Optimization

Cycloalkyl-annelated pyrazoles related to the target compound exhibit high σ1 receptor affinity (pKi >8) and selectivity over σ2 and hERG, with favorable in vitro ADME and Caco-2 permeability [3]. The 3,5-dimethyl substitution on the pyrazole contributes to balancing logD (2–3) for CNS penetration, making this compound a suitable starting point for σ1 ligand programs targeting neuropsychiatric indications such as pain, depression, and anxiety [3].

Transition-Metal Coordination Chemistry and Catalysis

3-(3,5-Dimethylpyrazol-1-yl)-propanamide derivatives act as κN-monodentate ligands for Pd(II), forming trans-PdCl₂(L)₂ complexes with well-defined X-ray crystal structures, relevant to cross-coupling catalyst design [4]. The N-cyclopropylamino substitution on the propanamide chain introduces steric and electronic tuning that can modulate metal coordination geometry and catalytic activity relative to unsubstituted propanamide ligands [4].

Application
Selection Property
Validation Focus
Kinase hinge-region fragment elaboration
Cyclopropylamino hinge-binding motif
Hinge H-bond engagement & selectivity profiling
AR degrader library synthesis
3,5-Dimethylpyrazole pharmacophore
AR degradation & pan-antagonist profiling
σ1 receptor ligand optimization
Balanced lipophilicity & CNS permeability
σ1 affinity & off-target selectivity
Pd(II) catalyst design
N-cyclopropylamino steric/electronic tuning
Coordination geometry & catalytic activity
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